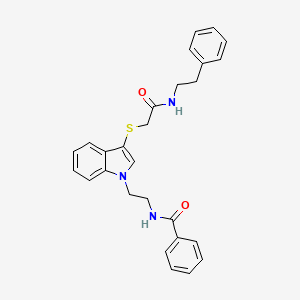

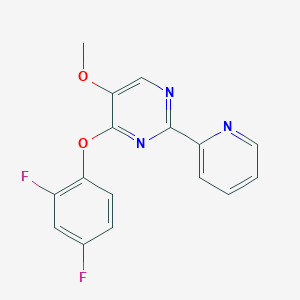

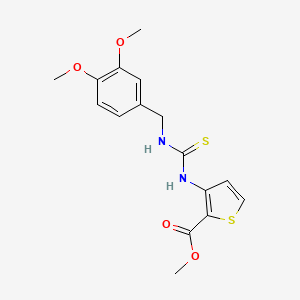

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide is a chemical entity that may be related to various research areas, including the development of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of N-phenoxyamides as multitasking reagents, which can trigger different cascade reaction sequences under metal-free conditions, as demonstrated in the selective construction of benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, utilizing the appropriate starting materials and reaction conditions to achieve the desired benzofuran moiety.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, has been characterized, revealing details about molecular conformations and hydrogen bonding patterns . These compounds exhibit intramolecular N-H...O hydrogen bonds and various degrees of molecular order and disorder. Such structural analyses are crucial for understanding the conformational preferences and potential intermolecular interactions of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the biological evaluation of benzamide derivatives as stearoyl-CoA desaturase-1 (SCD-1) inhibitors . These studies involve assessing the inhibitory potency and the effect of structural modifications on biological activity. By analogy, the compound of interest may also be designed to target specific enzymes or receptors, and its reactivity can be fine-tuned through structural optimization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide valuable insights. For instance, the solubility, melting points, and crystalline properties of the synthesized arylamides can inform predictions about the behavior of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide. Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be extrapolated based on the known properties of similar benzamide derivatives .

Wissenschaftliche Forschungsanwendungen

Stearoyl-CoA Desaturase-1 Inhibition

The structurally related compound, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, demonstrated potent inhibition of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Inhibition of SCD-1 by this compound led to a dose-dependent decrease in plasma desaturation index in mice, suggesting potential applications in metabolic disorder treatments (Uto et al., 2009).

Synthesis Techniques

Research on the synthesis of dihydrobenzofurans, like those from arynes and formamides, provides insights into the chemical properties and synthesis routes that might be applicable to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide. These methods offer pathways for generating benzofurans, potentially useful for deriving novel compounds with unique biological activities (Yoshioka et al., 2013).

Antifungal Agents

Benzamide derivatives have been explored for their antifungal properties. For instance, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives showed promising antifungal activity. Such findings underscore the potential of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide in antimicrobial applications (Narayana et al., 2004).

Anticancer Activities

The development of benzamide-based compounds has also been directed toward anticancer applications. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzamide derivatives in oncology (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-2-24-18-6-4-3-5-15(18)19(22)20-12-16(21)13-7-8-17-14(11-13)9-10-23-17/h3-8,11,16,21H,2,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGVPBOBOPNHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)